molecular formula C22H25N3O2 B1256442 5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole

5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole

Cat. No. B1256442
M. Wt: 363.5 g/mol
InChI Key: OXQUWTGXGUJSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole is a benzyl ether.

Scientific Research Applications

Synthesis and Modification

5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole is involved in the synthesis of new modified aza heterocycles. These compounds have been synthesized by reacting oxadiazoles with various amines, yielding derivatives with potential biological activities (Tyrkov, 2006).

Anticancer Potential

Compounds derived from oxadiazole, similar to the one , have been evaluated as anticancer agents. For instance, specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising results in anticancer evaluations (Rehman et al., 2018).

Antimicrobial Activities

Oxadiazole derivatives, including those with piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial activity. This suggests the potential use of such compounds in antimicrobial applications (Krolenko et al., 2016).

Tuberculostatic Activity

Some oxadiazole derivatives have been tested for their tuberculostatic activity, showing inhibitory concentrations in the range of 25 - 100 mg/ml, which indicates their potential use in tuberculosis treatment (Foks et al., 2004).

Luminescence Properties

Oxadiazole compounds, including derivatives of the compound , have been studied for their luminescence properties. Such compounds have shown emission maxima ranging from 332 to 490 nm, making them potentially useful in materials science and photonic applications (Mikhailov et al., 2016).

properties

Product Name

5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

3-benzyl-5-[(3-phenylmethoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H25N3O2/c1-3-8-18(9-4-1)14-21-23-22(27-24-21)16-25-13-7-12-20(15-25)26-17-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2

InChI Key

OXQUWTGXGUJSBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)CC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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